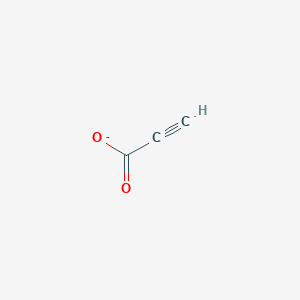
Propynoate
説明
特性
分子式 |
C3HO2- |
|---|---|
分子量 |
69.04 g/mol |
IUPAC名 |
prop-2-ynoate |
InChI |
InChI=1S/C3H2O2/c1-2-3(4)5/h1H,(H,4,5)/p-1 |
InChIキー |
UORVCLMRJXCDCP-UHFFFAOYSA-M |
SMILES |
C#CC(=O)[O-] |
正規SMILES |
C#CC(=O)[O-] |
製品の起源 |
United States |
化学反応の分析
Solvent Effects
Solvent polarity significantly influences product distribution (Table 1):
| Solvent | Product 3 Yield (%) | Product 4 Yield (%) |
|---|---|---|
| DMSO | 97 | 0 |
| 2-Pyrrolidone | 44 | 19 |
| Toluene | 0 | 75 |
Key Insight : Polar solvents (e.g., DMSO) favor 3 , while nonpolar solvents (e.g., toluene) favor 4 .
Temperature and Time
In DMSO, prolonged reaction time at room temperature increases 3 yield (Table 2):
| Temperature (°C) | Time (h) | Product 3 Yield (%) |
|---|---|---|
| 25 | 24 | 82 |
| 100 | 24 | 97 |
Higher temperatures accelerate the conversion to 3 , achieving near-quantitative yields .
Catalyst Efficiency
Phosphine catalysts impact reaction outcomes (Table 3):
| Phosphine | Yield of 3 (%) |
|---|---|
| Triphenylphosphine | 82 |
| Tri(p-fluorophenyl)phosphine | 78 |
| Tributylphosphine | <10 |
Electron-deficient phosphines (e.g., PPh₃) outperform alkylphosphines due to enhanced stabilization of zwitterionic intermediates .
Mechanistic Pathway
The reaction proceeds via a stepwise mechanism (Scheme 2):
-
Zwitterion Formation : PPh₃ attacks ethyl propynoate, generating a vinylphosphonium intermediate.
-
Michael Addition : Phthalimidate anion adds to the α-position, forming 4 .
-
Second Nucleophilic Attack : Another phthalimide anion displaces PPh₃, yielding 3 .
Polar solvents stabilize charged intermediates, explaining the solvent-dependent selectivity .
Substrate Scope and Limitations
Q & A
Q. How to design cross-disciplinary studies on this compound's environmental and pharmacological impacts?
- Methodological Answer :
- Team Structure : Include chemists, ecotoxicologists, and pharmacologists.
- Unified Metrics : Standardize toxicity endpoints (e.g., LC50, EC50).
- Data Integration : Use systems biology tools (e.g., QSAR models) to predict multi-scale effects.
Example cross-disciplinary framework:
1. Environmental Chemistry: Measure hydrolysis half-life in simulated ecosystems.
2. Pharmacology: Assess cytotoxicity in human cell lines.
3. Systems Analysis: Model bioaccumulation risks. [[14, 19]].
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


